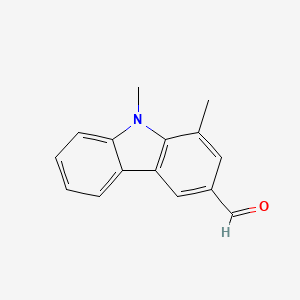

1,9-dimethyl-9H-carbazole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,9-dimethyl-9H-carbazole-3-carbaldehyde is a useful research compound. Its molecular formula is C15H13NO and its molecular weight is 223.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antitumor Activity

1,9-Dimethyl-9H-carbazole-3-carbaldehyde exhibits potent antitumor properties. Research has demonstrated that derivatives of carbazole, including this compound, can induce apoptosis in cancer cells. For instance, studies on related carbazole derivatives have shown their ability to reactivate the p53 pathway, a crucial mechanism in tumor suppression. This reactivation leads to increased apoptosis in melanoma cells, making these compounds promising candidates for cancer therapy .

Mechanism of Action

The mechanism involves the upregulation of caspase activities, which are critical in the apoptotic process. In vivo studies confirmed that these compounds can inhibit tumor growth effectively while exhibiting minimal toxicity towards normal cells . The selectivity of these compounds towards cancer cells over normal cells enhances their therapeutic potential.

Material Sciences

Photoinitiators

Carbazole derivatives, including this compound, are utilized as photoinitiators in polymerization processes. Their ability to generate free radicals upon exposure to light makes them suitable for applications in coatings and adhesives. The photochemical properties contribute to their effectiveness in initiating polymerization reactions under UV light .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of carbazole compounds also make them valuable in the development of OLEDs. Their high thermal stability and excellent electron transport capabilities are advantageous for creating efficient light-emitting devices. Research indicates that incorporating such compounds into OLED structures can enhance performance metrics such as brightness and efficiency .

Organic Synthesis

Synthesis of Novel Compounds

this compound serves as a versatile building block in organic synthesis. It can be used to synthesize various substituted carbazole derivatives through reactions such as the Povarov reaction and Claisen-Schmidt condensation. These reactions enable the formation of complex molecular architectures that are pivotal in drug discovery and development .

Data Tables

| Application Area | Compound Role | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antitumor agent | Induces apoptosis via p53 pathway activation |

| Material Sciences | Photoinitiator | Effective in UV polymerization processes |

| Organic Synthesis | Building block for derivatives | Versatile synthesis routes for complex molecules |

Case Studies

-

Antitumor Efficacy Study

- Objective: Evaluate the antitumor activity of this compound.

- Method: In vitro assays on melanoma cell lines.

- Results: Significant inhibition of cell growth and induction of apoptosis were observed with minimal effects on normal cells.

-

Photoinitiator Application

- Objective: Assess the efficiency of carbazole derivatives as photoinitiators.

- Method: Polymerization tests under UV light.

- Results: Demonstrated high efficacy in initiating polymerization reactions, leading to durable coatings.

-

Synthesis of New Derivatives

- Objective: Synthesize novel carbazole derivatives using this compound.

- Method: Various organic reactions including Povarov reaction.

- Results: Successful formation of new compounds with potential biological activity.

Propiedades

Fórmula molecular |

C15H13NO |

|---|---|

Peso molecular |

223.27 g/mol |

Nombre IUPAC |

1,9-dimethylcarbazole-3-carbaldehyde |

InChI |

InChI=1S/C15H13NO/c1-10-7-11(9-17)8-13-12-5-3-4-6-14(12)16(2)15(10)13/h3-9H,1-2H3 |

Clave InChI |

QGSWJIDTWAAUSP-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=CC2=C1N(C3=CC=CC=C32)C)C=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.